molecular formula C14H12BrNO2 B5650071 2-(2-bromophenoxy)-N-phenylacetamide

2-(2-bromophenoxy)-N-phenylacetamide

Cat. No. B5650071
M. Wt: 306.15 g/mol
InChI Key: ICXWROODXABZDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(2-bromophenoxy)-N-phenylacetamide often involves intricate organic reactions that aim to introduce or modify specific functional groups to achieve the desired molecular structure. For instance, the synthesis of N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide involves creating a compound with a stereogenic center, indicating a focus on achieving specific spatial arrangements of atoms within the molecule (Huoming Li & Jin-Long Wu, 2010). Additionally, palladium complexes have been employed in the synthesis of related compounds, showcasing the use of transition metal-catalyzed reactions to facilitate the formation of C-C and C-O bonds, which could be relevant for synthesizing 2-(2-bromophenoxy)-N-phenylacetamide (Poornima Singh & A. Singh, 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2-bromophenoxy)-N-phenylacetamide often features complex arrangements of atoms and functional groups that determine their chemical behavior. For example, the presence of a nitro-substituted benzene ring in N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide, which is coplanar with the plane formed by other groups in the molecule due to intramolecular hydrogen bonding, highlights the significance of molecular geometry in dictating the properties of these compounds (Huoming Li & Jin-Long Wu, 2010).

Chemical Reactions and Properties

The chemical reactivity of 2-(2-bromophenoxy)-N-phenylacetamide derivatives can be influenced by the presence of functional groups such as bromo, nitro, and phenoxy groups. These groups can participate in various chemical reactions, including palladium-catalyzed coupling reactions, which are essential for forming new carbon-carbon or carbon-oxygen bonds (Poornima Singh & A. Singh, 2017).

Physical Properties Analysis

The physical properties of 2-(2-bromophenoxy)-N-phenylacetamide and its derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. The presence of a stereogenic center in related compounds suggests the possibility of isomerism, which could affect their physical properties and behavior in different environments (Huoming Li & Jin-Long Wu, 2010).

Chemical Properties Analysis

The chemical properties of 2-(2-bromophenoxy)-N-phenylacetamide, including reactivity towards other chemical species, acidity or basicity, and potential for participating in specific chemical reactions, are closely related to its functional groups. The synthesis and characterization of similar compounds underline the importance of understanding these properties for their application in synthetic chemistry and potential industrial applications (Poornima Singh & A. Singh, 2017).

properties

IUPAC Name

2-(2-bromophenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c15-12-8-4-5-9-13(12)18-10-14(17)16-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXWROODXABZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromophenoxy)-N-phenylacetamide

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